1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-3-yl)ethanone
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Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-3-yl)ethanone, also known as DPIE, is a novel organic compound that has gained significant attention in the scientific community due to its various potential applications. DPIE is a synthetic compound that belongs to the class of pyrido[4,3-d]pyrimidines and indoles. It has been reported to exhibit promising biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Scientific Research Applications
Antitumoral Activities
Dihydropyrimidinones have been identified for their significant antitumoral activities. The primary compound of this class, known as monastrol, is a recognized Eg5 kinesin inhibitor, suggesting a potential application in cancer treatment strategies. The systematic review by Matos et al. (2018) highlighted that among the diverse biological activities, antitumoral properties are the most evaluated, underscoring the importance of DHPM derivatives in oncological research (Matos et al., 2018).
Anti-Tubercular Agents
Research on substituted dihydropyrimidin-2-amine and pyrazole derivatives has shown significant anti-tubercular activity against Mycobacterium tuberculosis. This suggests a promising avenue for the development of novel anti-tubercular agents. Compounds synthesized by Pathak et al. (2014) exhibited substantial efficacy, hinting at the potential of DHPM derivatives in combating tuberculosis (Pathak et al., 2014).
Antibacterial Activity
The synthesis of dihydropyrimidinone derivatives has also been explored for antibacterial applications. Chinmayi et al. (2020) synthesized a series of substituted dihydropyrimidinones that were evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This research underscores the potential of DHPM derivatives as a basis for new antibacterial drugs (Chinmayi et al., 2020).
Antimicrobial Evaluation
Novel heterocyclic compounds containing the DHPM scaffold have been synthesized and evaluated for their antimicrobial activities. Gomha et al. (2018) developed new [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, demonstrating the structural versatility of DHPM derivatives and their potential in antimicrobial drug development (Gomha et al., 2018).
properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(7-12-9-19-16-4-2-1-3-14(12)16)21-6-5-15-13(10-21)8-18-11-20-15/h1-4,8-9,11,19H,5-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTPZGSRQYOTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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